Ethyl (3-boronobenzoylamino)acetate

Vue d'ensemble

Description

Ethyl (3-boronobenzoylamino)acetate

Activité Biologique

Ethyl (3-boronobenzoylamino)acetate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological activity, including anticancer, antibacterial, and antiviral properties, supported by various studies and findings.

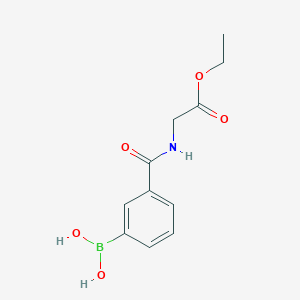

Chemical Structure and Properties

This compound contains a boronic acid moiety, which is known for its ability to interact with biological targets. The presence of the boronic acid group enhances the compound's potential as a therapeutic agent by facilitating interactions with biomolecules.

Anticancer Activity

Research has demonstrated that boronic acid derivatives exhibit significant anticancer activity. For instance, studies indicate that compounds containing boronic acids can inhibit proteasome activity, leading to cell cycle arrest in cancer cells.

- Mechanism of Action : this compound may function as a proteasome inhibitor, similar to other boronic acid derivatives. This inhibition can induce apoptosis in cancer cells by disrupting protein degradation pathways essential for cell survival .

- In Vitro Studies : In vitro assays have shown that certain boronic acid derivatives possess IC50 values in the nanomolar range against various cancer cell lines. For example, a related compound demonstrated an IC50 of 6.74 nM in inhibiting cell growth in breast cancer cell lines .

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound Name | Cell Line | IC50 (nM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | TBD |

| Related Boronic Acid Compound | U266 | 8.21 |

| Bortezomib | Various | 7.05 |

Antibacterial Activity

This compound has also shown promise as an antibacterial agent. Boronic acids are known to act as inhibitors of β-lactamases, enzymes that confer antibiotic resistance.

- Mechanism : The compound may bind covalently to serine residues in β-lactamases, effectively inhibiting their activity and restoring the efficacy of β-lactam antibiotics .

- Efficacy Against Resistant Strains : Preliminary data suggest that certain boronic acid derivatives exhibit strong inhibitory constants against resistant bacterial strains, making them valuable in addressing antibiotic resistance issues .

Table 2: Antibacterial Activity of Boronic Acid Derivatives

| Compound Name | Bacterial Strain | Ki (µM) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | TBD |

| Boronic Acid Compound | Class C β-lactamases | 0.004 |

Antiviral Activity

Emerging research indicates that boronic acid derivatives may also possess antiviral properties. The ability of these compounds to interact with glycoproteins could hinder viral entry into host cells.

Case Studies and Research Findings

- Cancer Cell Line Studies : A study focusing on various cancer cell lines highlighted the effectiveness of boronic acid-containing compounds in inducing apoptosis through proteasome inhibition.

- Antibiotic Resistance : Research on β-lactamase inhibitors has underscored the potential of boronic acids in combating resistant bacterial strains, suggesting a pathway for developing new antibacterial therapies.

- Pharmacokinetic Profiles : Investigations into the pharmacokinetics of related compounds have shown promising results regarding bioavailability and metabolic stability, indicating that similar properties could be expected for this compound .

Propriétés

IUPAC Name |

[3-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BNO5/c1-2-18-10(14)7-13-11(15)8-4-3-5-9(6-8)12(16)17/h3-6,16-17H,2,7H2,1H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHXILDYIOTKOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCC(=O)OCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80674329 | |

| Record name | Ethyl N-(3-boronobenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-97-1 | |

| Record name | N-(3-Boronobenzoyl)glycine 1-ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-(3-boronobenzoyl)glycinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80674329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.